N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiazole ring, followed by the introduction of the trifluoromethyl and chloro groups. The carboxamide group could be introduced in the final step of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenyl ring with a trifluoromethyl and a chloro group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present in it. The trifluoromethyl group is known for its high electronegativity and the chloro group can participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For instance, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Mechanism of Action
Target of Action
Similar compounds have been found to target thymidylate synthase in humans .
Mode of Action
This interaction could potentially inhibit the protein’s activity, alter its conformation, or disrupt its interaction with other proteins or molecules .
Biochemical Pathways
Given its potential target, it may be involved in the dna synthesis pathway, as thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dtmp), an essential precursor for dna synthesis .
Result of Action
If the compound does indeed target thymidylate synthase, it could potentially lead to a decrease in dna synthesis, affecting cell proliferation .
Safety and Hazards
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-10-3-2-9(15(17,18)19)6-12(10)21-14(22)8-1-4-11-13(5-8)23-7-20-11/h1-7H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCFAUJQRDDIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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